molecular formula C13H26N2O3 B14908886 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one

2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one

Cat. No.: B14908886
M. Wt: 258.36 g/mol
InChI Key: GYGXMHHFXFOFCH-UHFFFAOYSA-N
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Description

2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butyl group, a hydroxyethyl group, and a methylmorpholino group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butyl(2-hydroxyethyl)amino Intermediate: This step involves the reaction of butylamine with ethylene oxide under controlled conditions to form the butyl(2-hydroxyethyl)amino intermediate.

    Introduction of the Methylmorpholino Group: The intermediate is then reacted with 2-methylmorpholine in the presence of a suitable catalyst to introduce the methylmorpholino group, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-1-(2-methylmorpholino)ethan-1-one
  • 2-(Hydroxyethylamino)-1-(2-methylmorpholino)ethan-1-one
  • 2-(Butyl(2-hydroxyethyl)amino)-1-(morpholino)ethan-1-one

Uniqueness

2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is unique due to the presence of both the butyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

2-[butyl(2-hydroxyethyl)amino]-1-(2-methylmorpholin-4-yl)ethanone

InChI

InChI=1S/C13H26N2O3/c1-3-4-5-14(6-8-16)11-13(17)15-7-9-18-12(2)10-15/h12,16H,3-11H2,1-2H3

InChI Key

GYGXMHHFXFOFCH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)CC(=O)N1CCOC(C1)C

Origin of Product

United States

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